molecular formula C12H7ClN2O B15258446 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile

Cat. No.: B15258446
M. Wt: 230.65 g/mol
InChI Key: DPJVRFYCTQZDRT-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorinated pyridine ring and a benzonitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile typically involves the reaction of 5-chloro-3-hydroxypyridine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-(5-Chloro-3-pyridyl)benzaldehyde or 4-(5-Chloro-3-pyridyl)benzoic acid.

    Reduction: Formation of 4-(5-Chloro-3-hydroxypyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-5-methylpyridin-2-yl)benzonitrile
  • 4-(5-Bromo-3-hydroxypyridin-2-yl)benzonitrile
  • 4-(5-Chloro-3-methoxypyridin-2-yl)benzonitrile

Uniqueness

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is unique due to the presence of both a chlorinated pyridine ring and a benzonitrile group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-(5-chloro-3-hydroxypyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-5-11(16)12(15-7-10)9-3-1-8(6-14)2-4-9/h1-5,7,16H

InChI Key

DPJVRFYCTQZDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

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